molecular formula C20H16N4O4 B6581414 N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 1207006-50-5

N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B6581414
CAS No.: 1207006-50-5
M. Wt: 376.4 g/mol
InChI Key: CAMQIMLNSNHGNJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a furan ring, a pyridazinone ring, an oxazole ring, and a phenyl ring . These structural components are common in many biologically active compounds.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step organic reactions involving coupling reactions, cyclizations, and functional group transformations .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. It would likely exhibit aromaticity due to the presence of the furan, oxazole, and phenyl rings .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the furan ring is known to undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could contribute to its stability and solubility .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many compounds with similar structures exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4/c25-19-9-8-15(17-7-4-12-27-17)22-24(19)11-10-21-20(26)16-13-18(28-23-16)14-5-2-1-3-6-14/h1-9,12-13H,10-11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMQIMLNSNHGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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